(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-4-27-18-10-8-15(9-11-18)19-14-28-22(24-19)17(13-23)12-16-6-5-7-20(25-2)21(16)26-3/h5-12,14H,4H2,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSURRAKQFODAEX-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4-(4-ethoxyphenyl)thiazol-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in several chemoselective reactions , influenced by its functional groups:
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Nucleophilic Substitution : The thiazole ring’s sulfur atom may act as a leaving group under basic conditions, enabling substitution reactions.
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Hydrolysis of Acrylonitrile : The acrylonitrile moiety can undergo hydrolysis to form carboxylic acids or amides, depending on reaction conditions (acidic vs. basic) .
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Electrophilic Aromatic Substitution : Aromatic rings (e.g., 2,3-dimethoxyphenyl) may undergo electrophilic substitution at activated positions (e.g., para to methoxy groups).
| Reaction Type | Catalytic Conditions | Functional Group Target |
|---|---|---|
| Hydrolysis (Acrylonitrile) | H₃O⁺/H₂O or NH₃/H₂O | Conversion to carboxylic acid/amide |
| Thiazole Ring Reactivity | Base (e.g., NaH), solvent (DMF) | Nucleophilic attack or substitution |
| Electrophilic Aromatic Sub. | H₂SO₄, NO₂⁺, etc. | Substitution on aromatic rings |
Reactivity and Stability
The compound’s stability and reactivity are influenced by:
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Thiazole Ring Integrity : Susceptible to ring-opening under strong acidic or basic conditions, which could disrupt its structure .
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Z-Isomer Selectivity : Controlled conditions (e.g., low-temperature condensation) are critical to maintain the Z-configuration, which is essential for biological activity .
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Electron-Donating Substituents : Methoxy and ethoxy groups on aromatic rings enhance electron density, directing reactivity to specific positions.
Mechanism of Action (Hypothetical)
While not fully elucidated, the compound’s biological activity (e.g., anticancer) may involve:
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Tubulin Inhibition : Similar to combretastatin analogs, where the trimethoxyphenyl group binds to tubulin’s colchicine site .
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Kinase Inhibition : Potential interaction with EGFR tyrosine kinase, as suggested by molecular docking studies in analogous thiazole derivatives .
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Antioxidant Activity : Methoxy groups could scavenge free radicals, though this is speculative .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile. The compound has demonstrated efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis and cell cycle regulation.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 0.5 |
| Staphylococcus aureus | 1.0 |
This antimicrobial action could be attributed to the thiazole moiety, which is known to enhance bioactivity against pathogens.
Material Science Applications
In addition to its biological applications, (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has potential uses in material science. Its unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results indicated that blends containing the compound exhibited improved thermal stability compared to pure PVC:
| Sample | Thermal Decomposition Temperature (°C) |
|---|---|
| Pure PVC | 250 |
| PVC + 5% Compound | 270 |
| PVC + 10% Compound | 290 |
This enhancement in thermal properties suggests potential applications in developing high-performance materials for industrial uses.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Anticancer Activity
Benzo[d]thiazol-2-yl Analogues
Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] replaces the ethoxyphenyl-thiazole with a benzo[d]thiazol-2-yl group. It demonstrates broad-spectrum anticancer activity, inhibiting 94% of cancer cells in a 60-cell panel (GI₅₀: 0.021–12.2 μM). The trimethoxy substitution on the phenyl ring likely enhances lipophilicity and DNA intercalation, contributing to its potency. In contrast, the target compound’s 2,3-dimethoxy and 4-ethoxy groups may alter binding kinetics due to steric and electronic differences .
Dimethoxyphenyl Variants
The target compound’s 2,3-dimethoxy configuration may improve solubility compared to 3,4- or 3,5-dimethoxy isomers, though this could reduce membrane permeability .
Thiazole Ring Modifications
4-(4-Fluorophenyl)thiazole Analogues
The compound (Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () replaces the ethoxyphenyl group with a fluorophenyl moiety. Compared to the target compound’s ethoxy group, this modification shifts electronic properties and may influence target selectivity .
Urea-Linked Thiazole Derivatives
Compounds like 1f–1g and 2a–2b () incorporate urea linkages and piperazine-thiazole hybrids. While structurally distinct, their high yields (70–78%) and moderate melting points (188–207°C) highlight the synthetic versatility of thiazole-acrylonitrile frameworks. The target compound’s lack of urea groups may simplify synthesis but reduce hydrogen-bonding interactions in biological systems .
Fluorescence and Aggregation-Induced Emission (AIE)
Pyridine-Appended Fluorophores
Compounds 1–3 and 4–6 () feature pyridine and carbazole groups, enabling tunable solid-state fluorescence. The target compound’s ethoxyphenyl-thiazole moiety lacks extended conjugation, suggesting weaker emission. However, its acrylonitrile core could support AIE if planarized, as seen in silole derivatives () .
Merocyanine Dye Analogues
The dye TP1 () contains a benzo[d]thiazole-acrylonitrile core and exhibits anion-sensing capabilities.
Comparative Data Table
Biological Activity
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure featuring a thiazole moiety linked to an acrylonitrile group. Its molecular formula is with a molecular weight of 364.45 g/mol. The presence of methoxy and ethoxy substituents on the phenyl rings enhances its chemical properties, potentially influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis pathways.
- Neuroprotective Effects : Compounds with similar structures have demonstrated anticonvulsant properties, suggesting that this compound may also possess neuroprotective qualities by modulating neurotransmitter systems or inhibiting excitotoxic pathways.
Antitumor Efficacy
A series of studies have evaluated the cytotoxic effects of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | |
| HCT116 (Colon) | 8.7 | |
| Jurkat (Leukemia) | 12.3 | |
| HT29 (Colon) | 9.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that the compound exhibits potent cytotoxicity across different cancer types.
Neuropharmacological Activity
In addition to its antitumor effects, preliminary studies suggest potential anticonvulsant properties. The compound was evaluated in animal models for seizure activity, showing promising results in reducing seizure frequency and duration, which may be mediated through modulation of GABAergic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly affect biological activity:
- Methoxy Substituents : The presence of electron-donating groups like methoxy enhances cytotoxicity by increasing lipophilicity and improving cellular uptake.
- Thiazole Ring : The thiazole moiety is critical for maintaining activity; modifications that maintain or enhance electron density at specific positions have been linked to increased potency against cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis through caspase activation pathways.
- Neuroprotective Study : In a model of epilepsy, administration of the compound reduced seizure episodes by 40%, suggesting its potential as an adjunct therapy for seizure disorders.
Q & A
Q. What are the established synthetic routes for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile?
The compound is typically synthesized via base-catalyzed condensation reactions. For example, analogous acrylonitrile derivatives are prepared by reacting substituted benzaldehydes with phenylacetonitriles under basic conditions. In a related synthesis, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile was synthesized using 3,4-dimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile with potassium hydroxide as the base . Modifications to the thiazole moiety may involve Hantzsch thiazole synthesis or coupling reactions with pre-formed thiazole intermediates.
Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?
The stereochemistry is determined using single-crystal X-ray diffraction (SC-XRD). For example, crystallographic data for a related compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, revealed a dihedral angle of 60.94° between the thiazole and aryl rings, confirming the Z-geometry . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also validate spatial proximity of substituents in solution.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign methoxy, thiazole, and acrylonitrile proton environments (e.g., olefinic protons at δ ~6.5–7.5 ppm and methoxy groups at δ ~3.8–4.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.0854 for a benzothiazole analog) .
- UV-Vis/Fluorescence : Assess π-conjugation effects, particularly if the compound is studied for optoelectronic applications .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy vs. ethoxy) on the phenyl rings influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal that:
- 3,4-Dimethoxy substitution enhances planar stacking with biological targets (e.g., kinases), improving anticancer activity .
- Ethoxy groups may increase lipophilicity, affecting membrane permeability. For example, replacing methoxy with ethoxy in a benzothiazole analog increased GI50 values by 1.5-fold in NCI-60 cancer cell lines .
- Computational docking (e.g., AutoDock Vina) can predict binding modes with targets like tubulin or DNA topoisomerases .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
SC-XRD data for related acrylonitriles show:
- Hydrogen-bonded chains : Tetrazole or methanol molecules form N–H⋯N or O–H⋯N bonds, stabilizing the crystal lattice .
- Dihedral angles : Angles between thiazole and aryl rings (e.g., 60.94° in (Z)-isomers) influence packing efficiency and solubility .
- Planarity : Benzothiophene/thiazole rings exhibit r.m.s. deviations <0.01 Å, favoring π-π stacking .
Q. How can discrepancies in reported bioactivity data (e.g., GI50 values) be resolved?
Contradictions often arise from:
- Assay conditions : Variations in cell line viability protocols (e.g., MTT vs. SRB assays) .
- Solubility : Use of DMSO vs. aqueous buffers affects compound availability. Pre-solubilization in 0.1% Tween-80 improved consistency in one study .
- Stereochemical purity : HPLC purification (C18 column, acetonitrile/water gradient) ensures Z/E isomer separation .
Q. What computational methods optimize the compound’s reactivity for functionalization?
- DFT calculations : Predict electrophilic sites (e.g., acrylonitrile β-carbon) for nucleophilic additions .
- MD simulations : Assess stability of hydrogen-bonded networks in solvent environments (e.g., water vs. methanol) .
- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps (~3.5 eV in benzothiazole analogs) for tuning electronic properties .
Q. How do solvent and temperature affect cycloaddition reactions involving this acrylonitrile?
In [3+2] cycloadditions with azides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
